An In-Depth Technical Guide to 2-Iodo-6-methoxyaniline (CAS: 354574-31-5): A Versatile Building Block for Complex Molecule Synthesis
An In-Depth Technical Guide to 2-Iodo-6-methoxyaniline (CAS: 354574-31-5): A Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and complex target structures. 2-Iodo-6-methoxyaniline, a disubstituted aniline derivative, has emerged as a valuable intermediate, offering a unique combination of reactive sites that allow for sequential and regioselective functionalization. This guide provides a comprehensive technical overview of 2-Iodo-6-methoxyaniline, encompassing its chemical and physical properties, a detailed synthesis protocol with characterization data, an exploration of its synthetic utility in key cross-coupling reactions, and a discussion of its potential applications in the development of pharmacologically active compounds.
Physicochemical Properties and Structural Attributes
2-Iodo-6-methoxyaniline is an organic compound characterized by an aniline core substituted with an iodine atom and a methoxy group at the 2 and 6 positions, respectively. This substitution pattern imparts specific steric and electronic properties that govern its reactivity.
| Property | Value | Source(s) |
| CAS Number | 354574-31-5 | [1][2] |
| Molecular Formula | C₇H₈INO | [1] |
| Molecular Weight | 249.05 g/mol | [1] |
| Appearance | Clear, dark brown to black liquid | [1][2] |
| Purity | ≥95% | [1] |
| Synonyms | 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine | [3] |
| Storage | Sealed in a dry environment at room temperature. |
The presence of the bulky iodine atom ortho to the amino group creates a sterically hindered environment, which can influence the regioselectivity of certain reactions. Electronically, the methoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution, while the iodine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.
Synthesis and Purification: A Modern Approach
A practical and efficient method for the synthesis of 2-iodoanilines, including 2-Iodo-6-methoxyaniline, is through the transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acids.[4] This method offers a significant advantage over traditional iodination techniques that may suffer from harsh conditions or the use of heavy metal reagents.
Reaction Scheme: Decarboxylative Iodination
The synthesis proceeds via the decarboxylative iodination of 2-amino-6-methoxybenzoic acid. While the specific yield for this exact transformation is not provided in the primary literature, the general method has been shown to be effective for a range of substituted anthranilic acids.[4]
Caption: Synthesis of 2-Iodo-6-methoxyaniline.
Detailed Experimental Protocol
The following is a representative protocol based on the decarboxylative iodination of anthranilic acids as described by Yang and colleagues.[4]
-
Reactor Setup: To a high-pressure stainless-steel reactor equipped with a glass liner and a magnetic stir bar, add 2-amino-6-methoxybenzoic acid (1.0 mmol), iodine (I₂) (0.5 equiv.), and potassium iodide (KI) (0.6 equiv.).
-
Solvent Addition: Add acetonitrile (CH₃CN) (10 mL) to the reactor.
-
Pressurization: Purge the reactor three times with oxygen (O₂) before pressurizing to 10 bar.
-
Reaction: Heat the reaction mixture to 160 °C and stir for 2 hours.
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Workup: After cooling the reactor to room temperature, the reaction mixture is poured into ethyl acetate and washed with brine and water.
-
Purification: The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent to afford 2-Iodo-6-methoxyaniline.[4]
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.
| Data Type | Key Data Points | Source |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.24 (dd, J₁ = 8.4 Hz, J₂ = 1.2 Hz, 1H), 6.74 (dd, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.47 (t, J = 8.0 Hz, 1H), 3.84 (s, 3H, -OCH₃), ~4.0 (br s, 2H, -NH₂) | [4] |
| HRMS (ESI) | Calculated for [C₇H₈INO+H]⁺: 249.9729, Found: 249.9713 | [4] |
| ¹³C NMR | Predicted values based on related structures: Aromatic carbons expected in the range of 110-150 ppm, with the carbon bearing the iodine atom appearing at a higher field (around 90-100 ppm). The methoxy carbon is expected around 55-60 ppm. | [5] |
| IR Spectroscopy | Expected characteristic peaks: N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-I stretching (in the far-IR region). | N/A |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) at m/z 249, with a characteristic isotopic pattern for iodine. | [6] |
Synthetic Utility and Reactivity
The synthetic value of 2-Iodo-6-methoxyaniline lies in the differential reactivity of its functional groups, making it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic systems.
Caption: Key reactions involving 2-Iodo-6-methoxyaniline.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 2-Iodo-6-methoxyaniline is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between 2-Iodo-6-methoxyaniline and an organoboron reagent. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position, leading to the synthesis of complex biaryl amines.[7][8] The reaction is typically carried out in the presence of a palladium catalyst and a base.
-
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides.[9] Employing 2-Iodo-6-methoxyaniline in this reaction allows for the introduction of an alkynyl moiety, which can serve as a versatile handle for further transformations, including cyclization reactions to form heterocyclic systems.[10][11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine.[1][12][13] While the amino group of 2-Iodo-6-methoxyaniline can also participate in this reaction, the iodo-substituent provides a handle for coupling with other amines, leading to the synthesis of unsymmetrical diarylamines.
Application in Heterocycle Synthesis: The Gateway to Carbazoles
A significant application of ortho-iodoanilines is in the synthesis of carbazoles, a class of nitrogen-containing heterocycles with a wide range of biological activities and material science applications.[14][15] The general strategy involves an initial cross-coupling reaction to introduce a suitable substituent at the 2-position, followed by an intramolecular cyclization. For instance, a Sonogashira coupling followed by an intramolecular cyclization of the resulting 2-alkynyl aniline derivative can lead to the formation of a carbazole skeleton.[15]
Safety and Handling
2-Iodo-6-methoxyaniline is a chemical that requires careful handling in a laboratory setting. The following is a summary of the key hazard information.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion and Future Outlook
2-Iodo-6-methoxyaniline stands out as a strategically important building block for organic synthesis. Its disubstituted nature allows for a range of selective transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The ability to readily introduce aryl, alkynyl, and amino functionalities, coupled with its utility in the construction of complex heterocyclic scaffolds such as carbazoles, positions this compound as a valuable tool for researchers in drug discovery and materials science. As the demand for novel and diverse molecular architectures continues to grow, the applications of 2-Iodo-6-methoxyaniline are poised to expand, further solidifying its role as a key intermediate in the synthesis of next-generation functional molecules.
References
- Yang, W. et al. A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Green Chemistry, 2018, 20(1), 138-142.
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-6-methoxyphenol with Terminal Alkynes. Benchchem.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2025.
- 2-Iodo-6-methoxyaniline. CymitQuimica.
- 2-Iodo-6-methoxyaniline | 354574-31-5. Sigma-Aldrich.
- Sonogashira coupling. Wikipedia.
- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- 2-Iodoaniline(615-43-0) 13C NMR spectrum. ChemicalBook.
- 2-Iodoaniline | C6H6IN | CID 11995. PubChem.
- 2-Iodo-6-methoxyaniline. CymitQuimica.
- Synthesis of Natural Carbazole Alkaloids: An Update.
- Benzenamine, 2-iodo-. the NIST WebBook.
- Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cycliz
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
- 2-Iodo-6-methoxyaniline | 354574-31-5. Sigma-Aldrich.
- Alexis Paskach–Understanding the Suzuki-Miyaura (SM)
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Altern
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